IP6K1 Thermal Stabilization vs. TNP
8-(4-Methoxyphenyl)-7H-purine-2,6-diamine (designated as Compound 24 in the study) demonstrates superior thermal stabilization of IP6K1 compared to the pan-IP6K inhibitor TNP. At a concentration of 11.1 μM, Compound 24 induced a thermal shift (ΔTm) of 5.5 °C, whereas TNP induced a ΔTm of only 1.8 °C under identical assay conditions [1].
| Evidence Dimension | IP6K1 thermal stabilization (ΔTm) |
|---|---|
| Target Compound Data | 5.5 °C at 11.1 μM |
| Comparator Or Baseline | TNP (N2-(m-trifluorobenzyl)-N6-(p-nitrobenzyl)purine): 1.8 °C at 11.1 μM |
| Quantified Difference | 3.7 °C greater thermal stabilization |
| Conditions | Thermal shift assay measuring ΔTm at 11.1 μM compound concentration |
Why This Matters
Enhanced thermal stabilization indicates tighter target engagement and may translate to improved cellular potency, which is critical for phenotypic screening and mechanistic studies.
- [1] Wormald MM, Ernst G, Wei H, Barrow JC. Synthesis and characterization of novel isoform-selective IP6K1 inhibitors. Bioorg Med Chem Lett. 2019;29(19):126628. Table 5. doi:10.1016/j.bmcl.2019.126628. View Source
